(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate
Brand Name: Vulcanchem
CAS No.: 37976-07-1
VCID: VC17300989
InChI: InChI=1S/C11H11N3O3/c1-12-11(16)17-6-9-7-4-2-3-5-8(7)10(15)14-13-9/h2-5H,6H2,1H3,(H,12,16)(H,14,15)
SMILES:
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol

(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate

CAS No.: 37976-07-1

Cat. No.: VC17300989

Molecular Formula: C11H11N3O3

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate - 37976-07-1

Specification

CAS No. 37976-07-1
Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
IUPAC Name (4-oxo-3H-phthalazin-1-yl)methyl N-methylcarbamate
Standard InChI InChI=1S/C11H11N3O3/c1-12-11(16)17-6-9-7-4-2-3-5-8(7)10(15)14-13-9/h2-5H,6H2,1H3,(H,12,16)(H,14,15)
Standard InChI Key PJHWVZLHDRWVCH-UHFFFAOYSA-N
Canonical SMILES CNC(=O)OCC1=NNC(=O)C2=CC=CC=C21

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (4-oxo-3H-phthalazin-1-yl)methyl N-methylcarbamate, reflects its bifunctional structure: a phthalazine ring system (a bicyclic aromatic framework containing two nitrogen atoms) substituted at the 1-position with a methylcarbamate group (-O-CO-N(CH3_3)) . The phthalazine core is partially saturated, featuring a ketone group at the 4-position, which contributes to its planar geometry and potential for hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H11N3O3\text{C}_{11}\text{H}_{11}\text{N}_{3}\text{O}_{3}
Molecular Weight233.22 g/mol
Canonical SMILESCNC(=O)OCC1=NNC(=O)C2=CC=CC=C21
Storage Conditions2–8°C (recommended)

The carbamate moiety introduces polar characteristics, enhancing solubility in organic solvents such as dimethyl sulfoxide (DMSO) or methanol, though experimental solubility data remain unpublished .

Synthesis and Analytical Validation

Compound NameMolecular FormulaMolecular WeightKey Structural Variation
(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamateC11H11N3O3\text{C}_{11}\text{H}_{11}\text{N}_{3}\text{O}_{3}233.22Methylcarbamate at 1-position
Ethyl ((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)carbamateC18H24N4O3\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}_{3}344.40Ethylcarbamate with pyrrolidine substituent
tert-Butyl ((7-bromo-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamateC14H16BrN3O3\text{C}_{14}\text{H}_{16}\text{Br}\text{N}_{3}\text{O}_{3}354.20Bromo-substituted phthalazine with tert-butyl carbamate

Analytical Characterization

Batch-specific analyses, such as those for the tert-butyl analog (CAS No. 2629316-12-5), demonstrate industry standards for validating phthalazine-carbamate compounds. Key metrics include:

  • 1H^1\text{H} NMR: Confirmation of proton environments consistent with the expected structure .

  • Purity (NMR): ≥97.0%, ensuring minimal impurities for research applications .

Biological and Pharmacological Research

Enzyme Inhibition Studies

Carbamate groups are known to act as irreversible or reversible enzyme inhibitors by covalently modifying active-site residues. The methylcarbamate substituent in this compound may confer affinity for serine hydrolases or proteases, though specific targets remain unvalidated.

Future Directions and Research Gaps

  • Target Identification: High-throughput screening to map interactions with cancer-related proteins (e.g., PARP, HDACs).

  • Structure-Activity Relationship (SAR) Studies: Modifying the carbamate group (e.g., substituting methyl with ethyl or aryl groups) to optimize pharmacokinetics .

  • In Vivo Efficacy: Testing in MTAP-deleted xenograft models, leveraging precedents from MRTX1719.

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